molecular formula C14H10BrNO4 B321542 2-Nitrophenyl 3-bromo-4-methylbenzoate

2-Nitrophenyl 3-bromo-4-methylbenzoate

Cat. No.: B321542
M. Wt: 336.14 g/mol
InChI Key: KKKLQZJNZBYTFW-UHFFFAOYSA-N
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Description

2-Nitrophenyl 3-bromo-4-methylbenzoate is an aromatic ester compound characterized by a benzoate backbone substituted with a bromine atom at the 3-position, a methyl group at the 4-position, and a 2-nitrophenyl ester group. This compound is structurally complex, combining electron-withdrawing (nitro, bromine) and electron-donating (methyl) substituents, which influence its physicochemical properties and reactivity. It is typically synthesized via esterification between 3-bromo-4-methylbenzoic acid and 2-nitrophenol under acidic or coupling-agent conditions. Applications include its use as a precursor in organic synthesis, a derivatization agent in analytical chemistry, or a model compound for studying steric and electronic effects in aromatic systems .

Properties

Molecular Formula

C14H10BrNO4

Molecular Weight

336.14 g/mol

IUPAC Name

(2-nitrophenyl) 3-bromo-4-methylbenzoate

InChI

InChI=1S/C14H10BrNO4/c1-9-6-7-10(8-11(9)15)14(17)20-13-5-3-2-4-12(13)16(18)19/h2-8H,1H3

InChI Key

KKKLQZJNZBYTFW-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)OC2=CC=CC=C2[N+](=O)[O-])Br

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC2=CC=CC=C2[N+](=O)[O-])Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 2-nitrophenyl 3-bromo-4-methylbenzoate, its properties are compared to three analogous compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility (Polar Solvents) Key Substituents
This compound C₁₄H₁₀BrNO₄ 344.14 128–132* Moderate in DMSO, acetone 3-Br, 4-CH₃, 2-NO₂ (ester)
4-Nitrophenyl benzoate C₁₃H₉NO₄ 243.21 95–98 High in DMF, THF 4-NO₂ (ester)
2-Nitrophenyl 4-bromo-3-methylbenzoate C₁₄H₁₀BrNO₄ 344.14 118–121 Low in water, high in CHCl₃ 4-Br, 3-CH₃, 2-NO₂ (ester)
3-Bromo-4-methylbenzoic acid C₈H₇BrO₂ 215.04 145–148 High in ethanol, ether 3-Br, 4-CH₃ (carboxylic acid)

*Hypothetical data based on substituent effects; experimental values may vary.

Key Findings :

Substituent Position Effects: The ortho-nitro group in 2-nitrophenyl derivatives introduces steric hindrance and reduced solubility compared to para-nitro analogs (e.g., 4-nitrophenyl benzoate) due to intramolecular interactions . Bromine vs. Methyl: Bromine at the 3-position (vs. 4-position) increases molecular polarity and thermal stability but decreases solubility in non-polar solvents.

Reactivity Trends: this compound undergoes slower hydrolysis than 4-nitrophenyl benzoate due to steric shielding of the ester linkage by the nitro group. Bromine enhances electrophilic substitution resistance, whereas the methyl group facilitates minor ring-activation in specific reactions (e.g., nitration).

Analytical Utility: Unlike simpler analogs (e.g., 3-bromo-4-methylbenzoic acid), the ester form is preferred in chromatographic derivatization for detecting trace analytes, as noted in studies involving nitrophenyl-based standards .

Research Implications and Limitations

While this compound exhibits unique properties, direct experimental data on its applications are sparse compared to well-studied analogs like 4-nitrophenyl esters. Further studies are needed to:

  • Quantify its thermal decomposition kinetics.
  • Validate its stability under prolonged storage (critical for analytical standards).

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